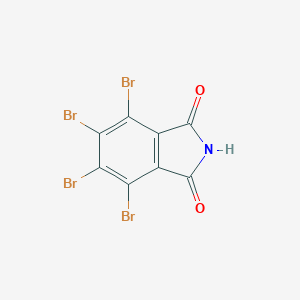

3,4,5,6-Tetrabromophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrabromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFTXHFUNIFHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBr4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179160 | |

| Record name | 3,4,5,6-Tetrabromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24407-32-7 | |

| Record name | 3,4,5,6-Tetrabromophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002695219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5,6-Tetrabromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrabromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5,6-Tetrabromophthalimide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5,6-tetrabromophthalimide (CAS Number: 24407-32-7), a halogenated aromatic imide. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its emerging applications as a versatile scaffold in drug discovery and development, particularly in the synthesis of novel anticancer agents. Safety and handling information is also included.

Chemical Identity and Properties

This compound, systematically named 4,5,6,7-tetrabromoisoindole-1,3-dione, is a stable, crystalline solid. Its core structure, a phthalimide ring heavily substituted with bromine atoms, imparts unique chemical characteristics that are being leveraged in medicinal chemistry.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 24407-32-7 | |

| Molecular Formula | C₈HBr₄NO₂ | |

| Molecular Weight | 462.71 g/mol | |

| IUPAC Name | 4,5,6,7-tetrabromoisoindole-1,3-dione | |

| Synonyms | Tetrabromophthalimide, 4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione | |

| Appearance | Solid (form may vary) | |

| Melting Point | Data not available. The chloro-analog melts at >300 °C. | |

| Boiling Point | Data not available (likely decomposes at high temperatures). | |

| Solubility | Data not available. The derivative N,N'-ethylenebis(tetrabromophthalimide) is insoluble in water, acetone, methanol, and toluene. |

Synthesis of this compound

While specific literature detailing the synthesis of the parent this compound is scarce, a general and reliable method for the preparation of phthalimides involves the reaction of the corresponding anhydride with an ammonia source. The following is a representative experimental protocol adapted from general procedures for phthalimide synthesis.

Representative Experimental Protocol

Reaction: Condensation of 3,4,5,6-Tetrabromophthalic Anhydride with Urea.

Materials:

-

3,4,5,6-Tetrabromophthalic Anhydride (TBPA)

-

Urea

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

In a mortar, thoroughly grind a 1:1 molar ratio of 3,4,5,6-tetrabromophthalic anhydride and urea for approximately 1-2 minutes.

-

Transfer the resulting mixture to a microwave-safe reaction vessel.

-

Add a catalytic amount (e.g., 5-10 drops) of DMF to the solid mixture.

-

Place the vessel in a laboratory microwave synthesizer and irradiate at a suitable power (e.g., 700 W) for a short duration (typically 30-90 seconds), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add cold water to the vessel to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid, if necessary.

This solvent-free, microwave-assisted method is presented as an efficient and environmentally benign alternative to traditional high-temperature fusion methods.

Logical Workflow for Synthesis

The synthesis of this compound is a straightforward process starting from the corresponding anhydride.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

While derivatives of this compound have been utilized as flame retardants, recent research has highlighted the potential of the tetrabromophthalimide scaffold in the development of novel therapeutic agents, particularly in oncology.

Anticancer Activity

N-substituted tetrabromophthalimide derivatives have been designed and synthesized as potential anticancer agents. These compounds have been shown to exhibit inhibitory activity against various cancer cell lines. The proposed mechanisms of action for some of these derivatives include:

-

Tubulin Polymerization Inhibition: Certain derivatives have been

An In-depth Technical Guide to the Synthesis of 3,4,5,6-Tetrabromophthalimide from Tetrabromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,4,5,6-tetrabromophthalimide, a key intermediate in the development of various pharmacologically active compounds and functional materials. The document details the prevalent synthetic methodologies for the conversion of 3,4,5,6-tetrabromophthalic anhydride to the corresponding imide. Key reaction parameters, detailed experimental protocols, and a summary of quantitative data are presented to facilitate replication and further investigation by researchers in organic synthesis and drug discovery.

Introduction

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The imide functionality, combined with the presence of four bromine atoms on the aromatic ring, imparts unique electronic and lipophilic properties. These characteristics make it a valuable scaffold for the design of novel therapeutic agents, including enzyme inhibitors and anticancer drugs. Furthermore, its high bromine content makes it a precursor for flame retardant materials. This guide focuses on the direct synthesis of this compound from its corresponding anhydride, a fundamental transformation for accessing this important chemical entity.

Synthetic Pathways and Methodologies

The primary route for the synthesis of this compound involves the reaction of 3,4,5,6-tetrabromophthalic anhydride with a nitrogen source. The most common and direct methods employ urea or a primary amine, typically in a high-boiling solvent or under thermal conditions.

Reaction with Primary Amines

A general and widely applied method for the synthesis of N-substituted tetrabromophthalimides is the condensation of tetrabromophthalic anhydride with a primary amine.[1] This reaction is typically carried out in a solvent such as glacial acetic acid under reflux conditions.[1] The primary amine acts as the nucleophile, attacking the carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the imide ring. While this method is predominantly used for N-substituted derivatives, it establishes the general reactivity and conditions applicable to the formation of the phthalimide ring system.

Reaction with Urea

For the synthesis of the unsubstituted this compound, urea serves as a convenient and effective source of ammonia at elevated temperatures. The reaction can be performed under solvent-free (fusion) conditions or with the aid of a high-boiling solvent. Microwave irradiation has also been demonstrated to be an efficient method for driving this reaction to completion in a significantly shorter time.[2] The mechanism involves the initial nucleophilic attack of urea on the anhydride, followed by an intramolecular cyclization and elimination of byproducts to yield the stable imide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its N-substituted analogues based on the methodologies described in the literature.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) |

| Tetrabromophthalic Anhydride | 4,4′-diselanediyldianiline | Acetic Acid | Reflux, 1 h | 2,2′-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione) | 96 | >300 |

| Tetrabromophthalic Anhydride | Tryptophane | Acetic Acid | Reflux, 2 h | N-substituted tetrabromophthalimide | Good | Not specified |

| Tetrabromophthalic Anhydride | Glutamic Acid | Acetic Acid | Reflux, 2 h | N-substituted tetrabromophthalimide | Good | Not specified |

| Phthalic Anhydride | Urea | None | Microwave, 6 min | Phthalimide | Quantitative | Not specified |

| Phthalic Anhydride | Urea | None | Heating | Phthalimide | ~68 | Not specified |

Experimental Protocols

General Method 1: Synthesis via Fusion with Urea

This protocol is adapted from the general procedure for the synthesis of phthalimides from their corresponding anhydrides using urea under solvent-free conditions.

Materials:

-

3,4,5,6-Tetrabromophthalic anhydride

-

Urea

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar and pestle, thoroughly grind a 2:1 molar ratio of 3,4,5,6-tetrabromophthalic anhydride to urea.

-

Transfer the powdered mixture to a round-bottom flask equipped with a reflux condenser.

-

Heat the flask in an oil bath or with a heating mantle. The mixture will begin to melt and evolve gases.

-

Continue heating until the reaction mixture solidifies.

-

Allow the flask to cool to room temperature.

-

Add water to the solid mass to break it up and dissolve any unreacted urea.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from hot ethanol to obtain purified this compound.

General Method 2: Synthesis in Acetic Acid

This protocol is based on the general method for the synthesis of N-substituted tetrabromophthalimides and can be adapted for the synthesis of the unsubstituted imide using an appropriate ammonia source.[1]

Materials:

-

3,4,5,6-Tetrabromophthalic anhydride

-

Urea or Ammonium Acetate

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask, add 3,4,5,6-tetrabromophthalic anhydride (1 equivalent) and glacial acetic acid.

-

Add urea (1-1.2 equivalents) or ammonium acetate (1-1.2 equivalents) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold acetic acid and then with water to remove any residual acid.

-

Dry the product in a vacuum oven.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation of 3,4,5,6-tetrabromophthalic anhydride to this compound using urea as the nitrogen source.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from its anhydride is a straightforward and efficient process that can be achieved through several methodologies. The choice of reaction conditions, particularly the use of a solvent versus a solvent-free approach, will depend on the scale of the reaction and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug development and materials science.

References

An In-Depth Technical Guide to 3,4,5,6-Tetrabromophthalimide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-tetrabromophthalimide, a halogenated aromatic imide with significant potential in medicinal chemistry and materials science. This document details its chemical structure, molecular weight, synthesis protocols, and known biological activities, with a focus on its anticancer properties.

Core Molecular and Physicochemical Properties

This compound is a derivative of phthalimide, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine-2,5-dione ring system. In this derivative, the benzene ring is fully substituted with four bromine atoms.

Chemical Structure and Molecular Weight

The chemical structure and fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈HBr₄NO₂ | [1] |

| Molecular Weight | 462.71 g/mol | [1] |

| IUPAC Name | 4,5,6,7-Tetrabromoisoindole-1,3-dione | [1] |

| CAS Number | 24407-32-7 | [1] |

| SMILES | C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from phthalic anhydride. The first step involves the bromination of the aromatic ring to produce tetrabromophthalic anhydride, which is then converted to the corresponding imide.

Step 1: Synthesis of Tetrabromophthalic Anhydride

A common method for the synthesis of tetrabromophthalic anhydride involves the direct bromination of phthalic anhydride in the presence of a strong acid and a catalyst.[2][3][4]

Experimental Protocol:

-

To a solution of phthalic anhydride in concentrated sulfuric acid, a bromination catalyst such as iodine is added.[2]

-

Bromine and hydrogen peroxide are then gradually added to the reaction mixture.[3]

-

The reaction is carried out at an elevated temperature (typically between 60-100°C) for several hours.[3][4]

-

Upon completion, the reaction mixture is cooled, and the precipitated tetrabromophthalic anhydride is collected by filtration.

-

The crude product is washed with water and a mixture of water and methanol, and then dried to yield the final product.[3]

Step 2: Synthesis of this compound

The conversion of tetrabromophthalic anhydride to this compound can be achieved by reacting the anhydride with a source of ammonia, such as urea.

Experimental Protocol:

-

Tetrabromophthalic anhydride and urea are heated in a high-boiling solvent such as nitrobenzene.

-

The reaction mixture is stirred at an elevated temperature (e.g., 185°C) under an inert atmosphere (e.g., nitrogen) for several hours.

-

After cooling, the reaction mixture is diluted with a suitable solvent like toluene to precipitate the product.

-

The solid is collected by filtration, washed with various solvents (e.g., toluene, water, methanol/ether), and dried to afford this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectroscopic Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Key Features | Reference |

| FTIR (KBr, cm⁻¹) | Characteristic imide C=O stretching vibrations are observed around 1765 and 1716 cm⁻¹. | [5] |

| Mass Spec. (GC-MS) | The mass spectrum shows a prominent molecular ion peak (m/z) corresponding to the molecular weight of the compound. Key peaks are observed at m/z 463, 461, and 465. | [1] |

Biological Activity and Applications in Drug Development

Derivatives of this compound have emerged as promising candidates in the field of anticancer drug development. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[5]

Cytotoxicity of Tetrabromophthalimide Derivatives

Several novel N-substituted tetrabromophthalimide derivatives have been synthesized and evaluated for their in vitro anticancer activity. The following table summarizes the IC₅₀ values for a selection of these derivatives against various human cancer cell lines.

| Compound | FaDu (Pharynx) | MDA-MB-468 (Breast) | A431 (Skin) | PC3 (Prostate) | HeLa (Cervical) | Reference |

| 2f | 12.3 µg/mL | 6.7 µg/mL | 10.2 µg/mL | 11.5 µg/mL | 13.8 µg/mL | [5] |

| 2k | 15.8 µg/mL | 11.4 µg/mL | 14.6 µg/mL | 16.2 µg/mL | 18.1 µg/mL | [5] |

Mechanism of Action: Dual Inhibition of Topoisomerase II and Tubulin Polymerization

The anticancer activity of certain tetrabromophthalimide derivatives is attributed to their ability to act as dual inhibitors, targeting both Topoisomerase II (Topo-II) and the colchicine binding site on tubulin.[5]

Topoisomerase II Inhibition:

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[6][7] Inhibitors of Topo-II can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[6] Certain tetrabromophthalimide derivatives have demonstrated significant Topo-II inhibitory potential, with some compounds showing greater potency than the established drug etoposide.[5]

The diagram below illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by tetrabromophthalimide derivatives.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[1][8] The colchicine binding site on β-tubulin is a key target for antimitotic agents.[1][8] By binding to this site, these agents inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Tetrabromophthalimide derivatives have been shown to effectively inhibit tubulin polymerization by interacting with the colchicine binding site.[5]

The following diagram depicts the process of tubulin polymerization and its inhibition.

Conclusion

This compound and its derivatives represent a class of compounds with significant therapeutic potential, particularly in the development of novel anticancer agents. Their ability to dually target Topoisomerase II and tubulin polymerization provides a multi-pronged approach to inhibiting cancer cell proliferation. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their clinical utility. This technical guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of this promising class of molecules.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]

- 3. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]

- 4. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]

- 5. scite.ai [scite.ai]

- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 3,4,5,6-Tetrabromophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies for determining the solubility of 3,4,5,6-tetrabromophthalimide in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols that can be employed by researchers to generate such data.

Introduction

This compound is a halogenated aromatic imide. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including organic synthesis, materials science, and drug development. Poor solubility can present significant challenges in reaction kinetics, purification, formulation, and bioavailability. Understanding and quantifying the solubility of this compound in different organic solvents is therefore essential for its effective utilization.

While direct solubility data for this compound is scarce, its precursor, tetrabromophthalic anhydride, is known to be insoluble in water and alcohol, and only slightly soluble in benzene and other organic solvents[1]. This suggests that this compound is also likely to be a poorly soluble compound. For a structurally related compound, 3,4,5,6-tetrachlorophthalimide, a solubility of 25 mg/mL in dimethylformamide (DMF) has been reported[2].

This guide outlines two primary experimental protocols for determining the solubility of this compound: the gravimetric method and UV-Vis spectroscopy.

Data Presentation

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Dimethylformamide (DMF) | ||||

| e.g., Dimethyl sulfoxide (DMSO) | ||||

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane | ||||

| e.g., Methanol | ||||

| e.g., Toluene | ||||

| e.g., Tetrahydrofuran (THF) |

Experimental Protocols

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, carefully separating a known volume of the solution, evaporating the solvent, and weighing the residual solute.[3][4][5][6]

Materials and Apparatus:

-

This compound

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric pipettes

-

Evaporating dishes or beakers (pre-weighed)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a specific volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid drawing up solid particles, it is recommended to filter the solution using a syringe filter that is compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the solute can be used.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Gravimetric Solubility Determination

References

- 1. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5,6-Tetrachlorophthalimide 97 1571-13-7 [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

3,4,5,6-Tetrabromophthalimide: A Technical Guide to its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 3,4,5,6-tetrabromophthalimide and its closely related, commercially significant derivative, N,N'-Ethylenebis(this compound). Due to the limited availability of specific experimental data for this compound, this document leverages data from its well-characterized derivative to infer its thermal behavior and provides generalized experimental protocols for thermal analysis.

Core Concepts: Melting Point and Thermal Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. The presence of impurities typically broadens the melting range and lowers the melting point.

Thermal stability refers to the ability of a substance to resist decomposition at high temperatures. It is a critical parameter for materials used in high-temperature applications, such as flame retardants and high-performance polymers. Techniques like Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature.

Physicochemical Data

Table 1: Physicochemical and Thermal Data for N,N'-Ethylenebis(this compound)

| Property | Value | Source |

| CAS Number | 32588-76-4 | [2] |

| Molecular Formula | C₁₈H₄Br₈N₂O₄ | [1] |

| Molecular Weight | 951.5 g/mol | [1] |

| Melting Point | 446 °C (835 °F) | [1] |

| Appearance | Yellow powder | [1] |

| Thermal Stability | High thermal stability, a favorable property for its use as a flame retardant.[3] |

Experimental Protocols for Thermal Analysis

To determine the melting point and thermal stability of a compound like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental techniques used.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, enthalpy of fusion, and glass transition temperature of a material.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Range: The heating range should encompass the expected melting point. A preliminary scan might be necessary to determine the approximate melting range.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time. This analysis provides information on the thermal stability and decomposition profile of the material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is tared and calibrated.

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a controlled rate, such as 10 °C/min or 20 °C/min.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.

-

Temperature Range: The temperature is ramped up to a point where the sample has fully decomposed.

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is a measure of the thermal stability. The temperatures at which specific mass losses occur provide insights into the decomposition mechanism.

Diagrams and Workflows

The following diagrams illustrate the general workflow for the thermal analysis of a chemical compound.

Caption: Workflow for Thermal Analysis of a Chemical Compound.

Conclusion

While direct experimental data for the melting point and thermal stability of this compound are scarce, the properties of its derivative, N,N'-Ethylenebis(this compound), suggest that it is a high-melting and thermally stable compound. The experimental protocols outlined for DSC and TGA provide a robust framework for the characterization of its thermal properties, which is essential for its potential applications in materials science and drug development.

References

Spectroscopic Analysis of 3,4,5,6-Tetrabromophthalimide: A Technical Guide

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data for 3,4,5,6-tetrabromophthalimide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, provides comprehensive experimental protocols for data acquisition, and visualizes the analytical workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorptions corresponding to the N-H bond of the imide, the carbonyl (C=O) groups, and the carbon-bromine (C-Br) bonds.

FTIR Spectral Data

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3200 | Medium, Broad | N-H Stretch | Imide (N-H) |

| ~1796 | Strong | C=O Asymmetric Stretch | Imide (C=O) |

| ~1715 | Strong | C=O Symmetric Stretch | Imide (C=O) |

| 1600-1450 | Medium-Weak | C=C Aromatic Stretch | Aromatic Ring |

| 690-515 | Strong | C-Br Stretch | Aryl Halide (C-Br) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The following protocol details the standard procedure for acquiring an FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Analytical balance

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any absorbed moisture, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to identify the imide proton, while ¹³C NMR reveals the carbon skeleton. Due to the molecule's high degree of symmetry, the spectra are expected to be relatively simple.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a single signal corresponding to the acidic proton of the imide functional group. The aromatic ring is fully substituted with bromine atoms and thus has no protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | Singlet, Broad | 1H | Imide (N-H) |

Note: The exact chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

Due to the C₂ᵥ symmetry of the molecule, only three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carbonyl substituents. The predicted values below are based on data from analogous structures like phthalic acid and halogenated phthalimides.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~135 | Bromine-substituted Aromatic Carbon (C-Br) |

| ~125 | Aromatic Quaternary Carbon (C-C=O) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for obtaining solution-state NMR spectra of a solid organic compound.

Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated NMR solvent (e.g., DMSO-d₆, as the compound has low solubility in less polar solvents like CDCl₃)

-

NMR tube and cap

-

Filtration apparatus (e.g., pipette with glass wool)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the required amount of the sample and transfer it to a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial and gently agitate to dissolve the compound completely.

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which ensures sharp spectral lines.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a standard 90° pulse.

-

Collect a suitable number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

A smaller flip angle (e.g., 30-45°) and a relaxation delay may be used to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final structure confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,4,5,6-Tetrabromophthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3,4,5,6-tetrabromophthalimide, a halogenated compound of interest in various research and development sectors. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents available quantitative mass spectral data, and proposes a plausible fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound (C₈HBr₄NO₂) is a brominated aromatic compound. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry provides valuable information regarding the molecular weight and structural features of the analyte through ionization and subsequent fragmentation. This guide focuses on electron ionization (EI) as a common technique for the analysis of such compounds.

Quantitative Mass Spectrometry Data

The quantitative data available for the electron ionization mass spectrum of this compound is summarized below. It is important to note that the presence of four bromine atoms leads to a characteristic isotopic pattern for the molecular ion and its bromine-containing fragments, arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a cluster of peaks (M, M+2, M+4, M+6, M+8) for ions containing all four bromine atoms. The data presented here is based on publicly available spectra.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Formula | Significance |

| [M]⁺ | 461, 463, 465 | [C₈HBr₄NO₂]⁺ | Molecular Ion Cluster |

| [M-Br]⁺ | 382, 384, 386 | [C₈HBr₃NO₂]⁺ | Loss of a bromine radical |

| [M-2Br]⁺ | 303, 305, 307 | [C₈HBr₂NO₂]⁺ | Loss of two bromine radicals |

| [M-CO₂-Br]⁺ | Not prominently observed | - | - |

| [C₆Br₄]⁺ | 388, 390, 392, 394, 396 | [C₆Br₄]⁺ | Tetrabromobenzyne radical cation |

| [C₆Br₃]⁺ | 309, 311, 313, 315 | [C₆Br₃]⁺ | Tribromobenzyne radical cation |

| [C₅Br₂CO]⁺ | 278 | [C₅Br₂CO]⁺ | Fragment from ring cleavage |

Note: The m/z values for the molecular ion and bromine-containing fragments represent the major peaks in their respective isotopic clusters. The relative abundances of these peaks are characteristic of the number of bromine atoms present.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on established methods for the analysis of brominated flame retardants and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of thermally stable and volatile compounds like this compound.

3.1.1. Sample Preparation

-

Dissolution: Accurately weigh a small amount of the this compound standard or sample and dissolve it in a suitable organic solvent such as toluene or dichloromethane to a final concentration of 10-100 µg/mL.

-

Dilution: Perform serial dilutions as necessary to achieve a concentration appropriate for the instrument's sensitivity.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog, if available, or a compound with similar chemical properties and retention time) to the sample solution.

3.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

-

GC Column: Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent low-bleed, mid-polarity column.

-

Injector: Split/splitless inlet.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for trace analysis.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 15 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Transfer Line Temperature: 300 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-600.

-

Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for targeted quantification, monitoring the characteristic m/z values of the parent and fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly for less volatile or thermally labile compounds.

3.2.1. Sample Preparation

-

Dissolution: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Internal Standard: For quantitative analysis, add a suitable internal standard.

3.2.2. LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

-

LC Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 50% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Polarity: Positive and/or negative ion mode.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Mass Range: m/z 100-800.

-

Data Acquisition: Full scan mode for identification and targeted MS/MS for structural confirmation and quantification.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for this compound.

In-Depth Technical Guide: The Crystal Structure and Biological Significance of 3,4,5,6-Tetrabromophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of 3,4,5,6-tetrabromophthalimide. While a definitive crystal structure for the unsubstituted parent compound is not publicly available, this document presents detailed crystallographic data from a closely related derivative, offering valuable insights into the molecular geometry of the tetrabromophthalimide core. Furthermore, this guide details the synthesis of this class of compounds and explores their potential as anticancer agents through the inhibition of key cellular targets.

Data Presentation: Crystallographic Analysis

Direct experimental determination of the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, provides the geometric parameters of the 4,5,6,7-tetrabromoisoindoline-1,3-dione moiety.[1][2] This data serves as a critical reference for understanding the structural properties of the tetrabromophthalimide scaffold.

The compound C22H10Br4N4O3S crystallizes in a monoclinic system with the space group P21/c.[1]

Table 1: Crystal Data and Structure Refinement [1]

| Parameter | Value |

| Empirical formula | C22H10Br4N4O3S |

| Formula weight | 730.04 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 9.3725(6) |

| b (Å) | 20.0436(12) |

| c (Å) | 15.3281(11) |

| β (°) | 102.896(6) |

| Volume (ų) | 2806.9(3) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.727 |

| Absorption coefficient (mm⁻¹) | 5.231 |

| F(000) | 1408 |

Table 2: Selected Bond Lengths of the 4,5,6,7-Tetrabromoisoindoline-1,3-dione Moiety [1]

| Bond | Length (Å) |

| Br1—C4 | 1.891(5) |

| Br2—C5 | 1.888(5) |

| Br3—C6 | 1.889(5) |

| Br4—C7 | 1.890(5) |

| C1—N1 | 1.411(6) |

| C1—O1 | 1.206(6) |

| C2—N1 | 1.412(6) |

| C2—O2 | 1.205(6) |

| C3—C4 | 1.393(7) |

| C3—C8 | 1.389(7) |

| C4—C5 | 1.385(7) |

| C5—C6 | 1.390(7) |

| C6—C7 | 1.384(7) |

| C7—C8 | 1.392(7) |

Table 3: Selected Bond Angles of the 4,5,6,7-Tetrabromoisoindoline-1,3-dione Moiety [1]

| Atoms | Angle (°) |

| O1—C1—N1 | 124.9(5) |

| O1—C1—C8 | 129.2(5) |

| N1—C1—C8 | 105.9(4) |

| O2—C2—N1 | 124.8(5) |

| O2—C2—C3 | 129.3(5) |

| N1—C2—C3 | 105.9(4) |

| C4—C3—C2 | 129.8(5) |

| C8—C3—C2 | 109.1(4) |

| C5—C4—Br1 | 119.8(4) |

| C6—C5—Br2 | 119.9(4) |

| C7—C6—Br3 | 119.8(4) |

| C8—C7—Br4 | 119.7(4) |

| C1—N1—C2 | 113.2(4) |

Experimental Protocols

Synthesis of N-Substituted 3,4,5,6-Tetrabromophthalimides

The general synthesis of N-substituted 3,4,5,6-tetrabromophthalimides is achieved through the condensation of tetrabromophthalic anhydride with a primary amine.[1]

Materials:

-

Tetrabromophthalic anhydride (1.0 eq)

-

Primary amine (1.0 eq)

-

Glacial acetic acid

Procedure:

-

A mixture of tetrabromophthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) is prepared in glacial acetic acid.

-

The reaction mixture is refluxed for a period of 6 hours.

-

Upon cooling, the solid product precipitates out of the solution.

-

The precipitate is collected by filtration.

-

The collected solid is washed with cold water and subsequently dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as dimethylformamide.[1]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step in structural elucidation.

Procedure:

-

The purified N-substituted this compound is dissolved in a minimal amount of a suitable solvent (e.g., dimethylformamide) with gentle heating to achieve saturation.

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days.

-

Well-formed single crystals are harvested from the solution.

Mandatory Visualization

Logical Workflow for Synthesis and Crystallization

Caption: General workflow for the synthesis and crystallization of N-substituted 3,4,5,6-tetrabromophthalimides.

Signaling Pathway Inhibition by Tetrabromophthalimide Derivatives

Derivatives of tetrabromophthalimide have been identified as potent inhibitors of crucial cellular processes implicated in cancer progression, namely microtubule dynamics via the colchicine binding site and DNA topology modulation by topoisomerase II.

1. Inhibition of Tubulin Polymerization

Tetrabromophthalimide derivatives can act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.

References

The Core Mechanism of 3,4,5,6-Tetrabromophthalimide as a Flame Retardant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrabromophthalimide is a brominated aromatic compound utilized as a flame retardant in various polymeric materials. Its efficacy stems from its high bromine content and its ability to interfere with the combustion cycle. This technical guide provides a detailed exploration of the flame retardant mechanism of this compound, encompassing its action in both the gas and condensed phases. The information presented herein is a synthesis of the current understanding of brominated flame retardants, supplemented with specific data available for closely related compounds where direct data for this compound is not available.

Flame Retardant Mechanism

The primary flame retardant action of this compound occurs in the gas phase , with potential contributions in the condensed phase .

Gas Phase Inhibition

The combustion of a polymer is a radical chain reaction involving highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals. Brominated flame retardants, including this compound, function by interrupting this chain reaction.

Upon heating, the C-Br bonds in the tetrabromophthalimide molecule, being weaker than C-H and C-C bonds, undergo homolytic cleavage. This thermal decomposition releases bromine radicals (Br•) into the gas phase. These bromine radicals are highly effective at scavenging the key flame-propagating radicals, replacing them with less reactive bromine-containing species. This "radical trap" mechanism effectively quenches the flame. The key reactions are as follows:

-

Initiation: R-Br → R• + Br•

-

Radical Scavenging:

-

H• + Br• → HBr

-

OH• + Br• → HOBr

-

-

Regeneration of Bromine Radicals:

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

The hydrogen bromide (HBr) formed is a key intermediate that further participates in the radical scavenging cycle, ensuring a continuous supply of bromine radicals to inhibit the combustion process.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3,4,5,6-Tetrabromophthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the phthalimide moiety has emerged as a privileged structure, forming the core of several clinically significant drugs. The introduction of a tetrabromo-substitution pattern on the phthalimide ring system has given rise to a class of compounds—3,4,5,6-tetrabromophthalimide derivatives—with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their potential as anticancer, enzyme inhibitory, and antimicrobial agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

One of the primary mechanisms through which these compounds exert their anticancer effects is the disruption of microtubule dynamics via the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine binding site on β-tubulin, certain this compound derivatives prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2]

A notable example is compound 17 , which has shown superior antitumor activity against MDA-MB-468, PC3, and FaDu cancer cell lines with IC50 values of 17.22, 13.15, and 13.62 µM, respectively.[1] Furthermore, compounds 15a and 17 exhibited significant inhibition of the colchicine binding site with IC50 values of 23.07 and 4.25 µM, respectively, comparable to the known tubulin inhibitor colchicine (IC50 = 3.89 µM).[1]

dot

References

Methodological & Application

Application Notes and Protocols for 3,4,5,6-Tetrabromophthalimide as a Flame Retardant in Polyolefins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4,5,6-tetrabromophthalimide as a flame retardant in polyolefins, such as polyethylene (PE) and polypropylene (PP). The following sections detail the synergistic relationship with antimony trioxide, experimental protocols for incorporation and testing, and expected performance data.

Introduction

Polyolefins, while versatile and widely used, are inherently flammable.[1] To meet stringent fire safety standards in applications ranging from electronics to construction, the incorporation of flame retardants is essential. This compound is a brominated flame retardant that can be utilized to enhance the fire resistance of polyolefins. Its effectiveness is significantly amplified when used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[2][3] This combination acts primarily in the gas phase of a fire, where the released bromine and antimony species interrupt the radical chain reactions of combustion.[2]

Data Presentation

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Flame Retardant Polypropylene

| Formulation | FR Loading (wt%) | Synergist (Sb₂O₃) (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |

| Neat PP | 0 | 0 | 18.5 | Not Rated |

| PP + IFR | 20 | 0 | 29.5 | V-0 |

| PP + IFR + t-LDH (2%) | 18 | 0 | 32.5 | V-0 |

| PP + IFR + Sb₂O₃ | 23 | 2 | 36.6 | V-0 |

Source: Representative data from analogous intumescent flame retardant (IFR) systems in polypropylene demonstrate the significant increase in LOI and achievement of a V-0 rating with the addition of flame retardants and synergists.[4][5]

Table 2: Cone Calorimetry Data for Flame Retardant Polypropylene at 35 kW/m²

| Formulation | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |

| Neat PP | 35 | >1000 | >100 | <1 |

| PP + FR System 1 | 45 | 295.8 | 85 | >10 |

| PP + FR System 2 | 50 | 190 | 75 | >15 |

Source: Example data from cone calorimetry tests on various flame retardant polypropylene composites, illustrating the typical reduction in heat release rates and increase in char yield.[6][7]

Experimental Protocols

Protocol for Melt Blending of this compound and Antimony Trioxide into Polyolefins

This protocol describes the incorporation of the flame retardant system into polyethylene or polypropylene using a twin-screw extruder.

Materials and Equipment:

-

Polyolefin (PE or PP) pellets

-

This compound powder

-

Antimony trioxide (Sb₂O₃) powder

-

Twin-screw extruder with multiple heating zones

-

Strand pelletizer

-

Drying oven

Procedure:

-

Drying: Dry the polyolefin pellets, this compound, and antimony trioxide in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Premixing: In a sealed bag, thoroughly mix the dried polyolefin pellets with the desired weight percentages of this compound and antimony trioxide. A common starting ratio is 3:1 of flame retardant to synergist.

-

Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:

-

Feed zone: 170°C

-

Zone 2: 180°C

-

Zone 3: 190°C

-

Zone 4: 190°C

-

Die: 185°C Adjust temperatures as necessary based on the specific polyolefin grade.

-

-

Melt Blending: Feed the premixed material into the extruder at a constant rate. The screw speed should be optimized to ensure thorough mixing without excessive shear, typically in the range of 100-200 rpm.

-

Pelletizing: The extruded molten strand is cooled in a water bath and then fed into a pelletizer to produce flame-retardant polyolefin pellets.

-

Drying: Dry the resulting pellets in an oven at 80°C for 4 hours before subsequent processing or testing.

Protocol for Limiting Oxygen Index (LOI) Testing (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support the flaming combustion of a material.[7][8]

Materials and Equipment:

-

LOI apparatus

-

Test specimens (typically 80-150 mm long, 10 mm wide, and 4 mm thick) prepared from the flame-retardant polyolefin.

-

Ignition source (propane torch)

-

Oxygen and Nitrogen gas cylinders with flow controllers

Procedure:

-

Specimen Preparation: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

-

Apparatus Setup: Place the specimen vertically in the center of the glass chimney of the LOI apparatus.

-

Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration estimated to be slightly above the LOI of the material.

-

Ignition: Ignite the top edge of the specimen with the propane torch.

-

Observation: Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for at least 3 minutes or consumes 50 mm of the specimen length.

-

Oxygen Concentration Adjustment:

-

If the flame is self-sustaining, decrease the oxygen concentration and repeat the test with a new specimen.

-

If the flame extinguishes, increase the oxygen concentration and repeat the test with a new specimen.

-

-

LOI Determination: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just supports flaming combustion.

Protocol for UL-94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a plastic material after exposure to a flame.[3][9]

Materials and Equipment:

-

UL-94 test chamber

-

Test specimens (typically 125 mm long, 13 mm wide, and in the desired thickness, e.g., 3.2 mm)

-

Bunsen burner with a specified flame height

-

Surgical cotton

-

Timer

Procedure:

-

Specimen Preparation: Condition the test specimens as per the standard.

-

Test Setup: Mount a specimen vertically in the test chamber. Place a layer of dry surgical cotton on a watch glass 300 mm below the lower end of the specimen.

-

First Flame Application: Apply the specified flame to the lower end of the specimen for 10 seconds.

-

First Observation: After 10 seconds, remove the flame and record the afterflame time (t₁).

-

Second Flame Application: Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

-

Second Observation: After the second 10-second application, remove the flame and record the afterflame time (t₂) and the afterglow time (t₃). Note if any flaming drips ignite the cotton below.

-

Classification: Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the UL-94 standard criteria.[9]

Protocol for Cone Calorimetry (ISO 5660)

This test measures the heat release rate and other flammability parameters of a material under a controlled radiant heat flux.[10][11]

Materials and Equipment:

-

Cone calorimeter

-

Test specimens (typically 100 mm x 100 mm x 3 mm)

-

Spark igniter

Procedure:

-

Specimen Preparation: Condition the specimens as required. Wrap the sides and bottom of the specimen in aluminum foil, leaving the top surface exposed.

-

Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions.

-

Test Setup: Place the wrapped specimen on the load cell under the conical heater. Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

-

Ignition: Start the test. The spark igniter will ignite the flammable gases that evolve from the heated specimen surface.

-

Data Collection: The instrument continuously records data throughout the test, including:

-

Time to ignition (TTI)

-

Heat release rate (HRR)

-

Total heat released (THR)

-

Mass loss rate (MLR)

-

Smoke production rate (SPR)

-

-

Test Termination: The test is typically terminated when flaming ceases or after a predetermined time.

-

Data Analysis: Analyze the collected data to determine key flammability parameters such as peak heat release rate (pHRR).

Visualizations

Caption: Experimental workflow for evaluating flame retardant polyolefins.

Caption: Gas phase flame retardant mechanism of tetrabromophthalimide/Sb₂O₃.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]

- 10. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

Synthesis of N-Substituted 3,4,5,6-Tetrabromophthalimide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted derivatives of 3,4,5,6-tetrabromophthalimide represent a class of compounds with significant potential in medicinal chemistry and materials science. The phthalimide scaffold is a well-established pharmacophore, and its tetrabrominated core can be functionalized at the nitrogen atom to generate a diverse library of molecules with a range of biological activities.[1] These derivatives have been investigated for their anticancer properties, acting as multi-target agents, including as inhibitors of the colchicine binding site (CBS) and topoisomerase II (Topo-II).[1][2] The synthetic accessibility of these compounds makes them attractive targets for drug discovery and development programs.

This document provides detailed protocols for the synthesis of various N-substituted this compound derivatives, along with characterization data and a generalized synthetic workflow.

Synthetic Workflow

The general synthesis of N-substituted this compound derivatives involves a condensation reaction between 3,4,5,6-tetrabromophthalic anhydride and a primary amine. The reaction is typically carried out in a suitable solvent, such as acetic acid, under reflux conditions. The primary amine can be varied to introduce a wide range of substituents at the N-position of the phthalimide ring, allowing for the exploration of structure-activity relationships.

Caption: General reaction scheme for the synthesis of N-substituted this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted this compound Derivatives (2f-2k)

This protocol is adapted from the synthesis of N-substituted heterocyclic tetrabromophthalimide targets.[1]

Materials:

-

3,4,5,6-Tetrabromophthalic anhydride (TBPA)

-

Appropriate primary amine (e.g., 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, thiosemicarbazide, 4H-1,2,4-triazol-3-amine, 1H-tetrazol-5-amine, thiocarbohydrazide, or 4-(1H-benzo[d]imidazol-2-yl)aniline)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 3,4,5,6-tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid (approximately 15 mL per mmol of anhydride).

-

Add the desired primary amine (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form in the hot reaction mixture.

-

Filter the hot mixture to collect the solid product.

-

Wash the collected solid with ethanol.

-

Dry the product to obtain the desired N-substituted this compound derivative.[1]

Synthesis of N-(Amino Acid)-Substituted 3,4,5,6-Tetrabromophthalimides

This protocol is suitable for the reaction of 3,4,5,6-tetrabromophthalic anhydride with amino acids such as tryptophan or glutamic acid.[1]

Materials:

-

3,4,5,6-Tetrabromophthalic anhydride (TBPA)

-

Amino acid (e.g., Tryptophan, Glutamic acid)

-

Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolve 3,4,5,6-tetrabromophthalic anhydride (1.0 eq.) in glacial acetic acid (approximately 2.5 mL per mmol of anhydride).

-

Add the desired amino acid (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature, which will induce the formation of a precipitate.

-

Filter the mixture to collect the solid product.

-

Dry the product and recrystallize from glacial acetic acid to yield the purified N-(amino acid)-substituted this compound.[1]

Data Presentation

Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives

| Compound ID | N-Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2i | 1H-tetrazol-5-yl | 5 | 34.16 | 269–270 |

Data extracted from the synthesis of 4,5,6,7-Tetrabromo-2-(1H-tetrazol-5-yl)isoindoline-1,3-dione.[1]

Table 2: Spectroscopic Data for 4,5,6,7-Tetrabromo-2-(1H-tetrazol-5-yl)isoindoline-1,3-dione (2i)

| Spectroscopic Data | Values |

| IR (cm⁻¹) | 3389 (N-H), 3028.310 (CH, Ar), 1784.06, 1729.15 (C=O, imide), 633.557 (C-Br) |

| ¹H-NMR (450 MHz, DMSO-d₆) δ (ppm) | 6.448 (s, 1H, N-H) |

| ¹³C-NMR (125 MHz, DMSO-d₆) δ (ppm) | 121.89, 131.38, 137.82, 150.23, 157.05, 161.41 |

| MS (ESI) m/z (%) | 502 [M⁺-N₂], 81 (100) |

Data for compound 2i as reported in the literature.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of N-substituted this compound derivatives.

Caption: Workflow for the synthesis, purification, and characterization of N-substituted this compound derivatives.

References

- 1. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 3,4,5,6-Tetrabromophthalimide Chemistry in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4,5,6-tetrabromophthalic derivatives as monomers in the synthesis of high-performance polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including aerospace, electronics, and medical devices. The incorporation of the tetrabromophthalimide moiety is anticipated to impart specific properties such as flame retardancy and high refractive index to the resulting polymers.

While direct polymerization of 3,4,5,6-tetrabromophthalimide is not a common route, the corresponding dianhydride, 3,4,5,6-tetrabromophthalic dianhydride, serves as a key building block for synthesizing polyimides through polycondensation with various diamines. The following sections detail the synthesis of a representative polyimide, its characterization, and potential applications.

Overview of Polyimide Synthesis

The synthesis of polyimides from dianhydrides and diamines is typically a two-step process. The initial reaction involves the formation of a soluble poly(amic acid) intermediate at low temperatures. This is followed by a cyclodehydration (imidization) step, which can be achieved through thermal treatment or chemical methods, to form the final polyimide.[1][2]

The general reaction scheme is as follows:

-

Poly(amic acid) formation: A dianhydride reacts with a diamine in a polar aprotic solvent to form a poly(amic acid) solution.

-

Imidization: The poly(amic acid) is converted to the corresponding polyimide by removing water, either by heating or by using a chemical dehydrating agent.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a polyimide from 3,4,5,6-tetrabromophthalic dianhydride and 4,4'-oxydianiline (ODA).

Materials and Reagents

-

3,4,5,6-Tetrabromophthalic dianhydride (TBPA)

-

4,4'-Oxydianiline (ODA)

-

N,N-dimethylacetamide (DMAc, anhydrous)

-

Acetic anhydride

-

Pyridine

-

Methanol

Note: All reagents should be of high purity. Diamines and dianhydrides should be dried in a vacuum oven before use to remove any moisture.[2]

Synthesis of Poly(amic acid) (PAA)

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to create a 15 wt% solution.

-

Slowly add an equimolar amount of 3,4,5,6-tetrabromophthalic dianhydride (TBPA) powder to the diamine solution in small portions under a nitrogen atmosphere with continuous stirring.

-

Continue the reaction at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

Chemical Imidization

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer) dropwise.

-

Continue stirring at room temperature for 12 hours.

-

Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.